Pyritinol

概要

説明

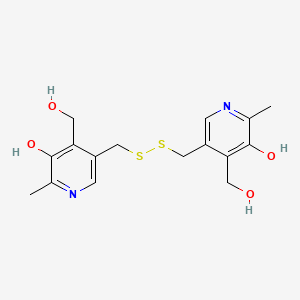

ピリチノールは、1961年にメルク研究所によって、2つのビタミンB6化合物をジスルフィドブリッジで結合することにより初めて合成されました . ピリチノールは、小児の認知障害や学習障害に対するノオトロピック薬として使用されており、一部の国では栄養補助食品としても販売されています .

製法

ピリチノールは、ピリドキシン2分子をジスルフィド結合により結合させることで合成されます。 この製法には、制御された条件下でピリドキシン塩酸塩とジスルフィド形成試薬を反応させることが含まれます . 工業的な製造方法には違いがありますが、一般的には最終生成物の安定性と純度を確保するために類似の合成経路に従います .

準備方法

Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The preparation method involves the reaction of pyridoxine hydrochloride with a disulfide-forming reagent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the stability and purity of the final product .

化学反応の分析

ピリチノールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ピリチノールの酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はチオールを生成する可能性があります .

科学研究の応用

ピリチノールは、潜在的な治療用途の可能性について広く研究されてきました。 アセチルコリン、γ-アミノ酪酸、N-メチル-D-アスパラギン酸など、さまざまな神経伝達物質のシグナル伝達経路を調節することが示されています . ピリチノールは、抗酸化剤および抗炎症剤としても作用し、血漿粘度を低下させ、脳血流を改善します . 認知と記憶の改善、アルツハイマー病、多発脳梗塞性認知症、関節リウマチの治療に適応されています . さらに、ピリチノールは、動物モデルと臨床研究の両方で、記憶と認知機能を強化する可能性について調査されています .

科学的研究の応用

Pyritinol, also known as pyrithioxine, is a compound with a history of use in treating cognitive function deficits, particularly in the elderly . Research suggests it has several neurochemical effects and has been explored for various applications, including memory improvement and learning disabilities .

Scientific Research Applications

Cognitive Function and Memory Improvement

this compound has been investigated for its potential to improve cognitive functions and memory, especially in individuals with organic brain syndrome . A study involving 130 patients with organic brain syndrome showed that this compound led to approximately 20% improvements in short-term memory and mood compared to a placebo . In the CETM (Contextual Effects upon Text Memory) and WPLR (Word Pair Learning and Recall) tests, this compound significantly improved memory compared to both placebo and pretreatment baseline measurements. Specifically, recall memory performance improved by 49% under this compound versus 18% with placebo (P < 0.002), while recognition memory improved by 35% versus 14% (P < 0.001) .

Neurochemical Effects

this compound influences several neurochemical processes in the brain. Studies in rats have demonstrated that this compound can increase glucose utilization in areas such as the striatum, cortex, hypothalamus, and cerebellum . It also enhances high-affinity choline uptake in striatal synaptosomes of both young and old rats and elevates cGMP levels in the cortex, which serves as a postsynaptic marker for cholinergic system activity . These neurochemical effects suggest that this compound may act as an indirectly acting cholinergic drug in the central nervous system .

Learning Disabilities

The impact of this compound-HCl on cognitive functions in children with learning disabilities has been examined . A double-blind study involving 67 pupils with learning disabilities treated with 300 mg of this compound-HCl/24 hours or a placebo for six months found no statistically significant treatment effects on average cognitive performance across 22 parameters . However, the variability in gain scores was significantly higher in the this compound group in four parameters, suggesting that this compound-HCl may have different effects on different subjects .

Cerebral Blood Flow

Research indicates that this compound can affect cerebral blood flow (rCBF). Cortical rCBF measurements during mental activation revealed shifts to a more focal pattern of rCBF under this compound compared to placebo, resembling the rCBF distribution in elderly, non-demented control subjects .

ATP Content

this compound has been shown to increase adenosine triphosphate (ATP) content in the blood, which is a biochemical parameter of erythrocyte flexibility. Acute oral administration of this compound at doses of 30, 100, and 300 mg/kg increased ATP content in whole blood by 8%, 17%, and 20%, respectively, compared to placebo .

Case Studies

These cases indicate that this compound can lead to liver-related side effects in some individuals, necessitating its discontinuation to observe clinical improvement .

Adverse Effects

作用機序

ピリチノールの作用機序には、コリン作動性、抗酸化性、血管拡張効果が含まれます。 ピリチノールは、グルコースの吸収と代謝を促進し、脳組織の低酸素耐性を向上させることで、脳組織における病的に減少した代謝プロセスを強化します . また、神経伝達物質のレベルを調節し、脳グルコース利用を強化することで、脳のエネルギー代謝を改善します .

類似の化合物との比較

ピリチノールは、ピラセタム、コデルゴクリン、メクロフェノキサート、ペントキシフィリン、ニモジピンなどの他のノオトロピック薬と似ています . これらの化合物は、鎮静作用や興奮作用を引き起こすことなく、認知増強効果で知られています。 ピリチノールは、ビタミンB6アナログとジスルフィド結合化合物という二重の作用を持つため、独自の薬物動態プロファイルと治療の可能性を持っています .

類似化合物との比較

Pyritinol is similar to other nootropic agents such as piracetam, co-dergocrine, meclophenoxat, pentoxifylline, and nimodipine . These compounds are known for their cognitive-enhancing effects without causing sedation or stimulation. this compound is unique in its dual action as both a vitamin B6 analog and a disulfide-linked compound, which contributes to its distinct pharmacokinetic profile and therapeutic potential .

生物活性

Pyritinol, a derivative of vitamin B6, has garnered attention for its potential neuroprotective and cognitive-enhancing properties. This compound is primarily used in the treatment of cognitive deficits, particularly in aging populations. Its biological activity is characterized by various mechanisms affecting neurotransmitter levels, cerebral blood flow, and neurochemical interactions.

Neurotransmitter Modulation

this compound has been shown to significantly influence neurotransmitter systems, particularly cholinergic transmission. In studies involving aged rats, this compound administration (200 mg/kg) resulted in:

- Increased Acetylcholine Levels : this compound approximately doubled the acetylcholine concentration in the cortex and striatum, enhancing cholinergic activity crucial for memory and learning functions .

- Choline Acetyltransferase Activity : The activity of this enzyme, responsible for synthesizing acetylcholine, was found to be elevated, indicating enhanced choline availability in cholinergic neurons .

Cerebral Blood Flow and Glucose Utilization

Research indicates that this compound can improve cerebral blood flow, which is vital for brain metabolism. In older rats, this compound significantly increased glucose utilization across various brain regions (striatum, cortex, hypothalamus, cerebellum), suggesting a metabolic enhancement that could counteract age-related cognitive decline .

Neurochemical Effects

The compound's impact on cyclic guanosine monophosphate (cGMP) levels is noteworthy. This compound administration led to increases in cGMP concentrations in the cortex by up to 71%, which may serve as a secondary messenger in cholinergic signaling pathways . This elevation supports the hypothesis that this compound enhances cholinergic neurotransmission indirectly.

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in neural tissues. This property is particularly beneficial in neurodegenerative conditions where oxidative damage is prevalent. Studies have shown that this compound can mitigate formaldehyde-induced nociceptive behavior in diabetic rats, further underscoring its neuroprotective effects .

Clinical Applications

This compound's efficacy has been explored in various clinical settings:

- Cognitive Enhancement : It is frequently prescribed for cognitive disturbances related to aging and other neurological conditions. Its ability to enhance memory and learning capabilities makes it a candidate for treating Alzheimer's disease and other dementias .

- Pain Management : Its analgesic properties have been noted in animal models, suggesting potential applications in managing neuropathic pain .

Case Studies and Research Findings

A review of multiple studies provides insight into the biological activities of this compound:

| Study | Subject | Dosage | Findings |

|---|---|---|---|

| Martin et al. (1987) | Aged Rats | 200 mg/kg | Increased acetylcholine levels; enhanced glucose utilization |

| Greiner et al. (1988) | Various | 50-600 mg/kg | Modest changes in biogenic amines; significant effects on cholinergic systems |

| PMC Study (2022) | Diabetic Rats | Variable | Reduced nociceptive behavior; antioxidant effects observed |

These findings highlight the multifaceted role of this compound as a cognitive enhancer and its potential therapeutic applications.

特性

IUPAC Name |

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXLXDIJGIWWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048362 | |

| Record name | Pyrithioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098-97-1 | |

| Record name | Pyritinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyritinol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyritinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRITINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyritinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK5Q5FZH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。